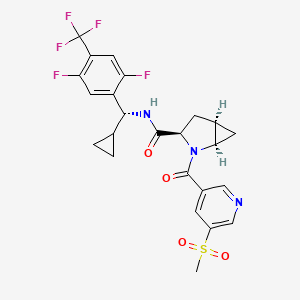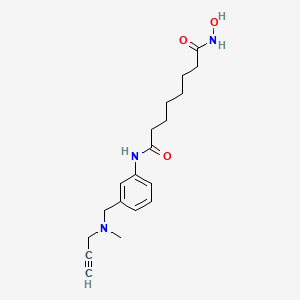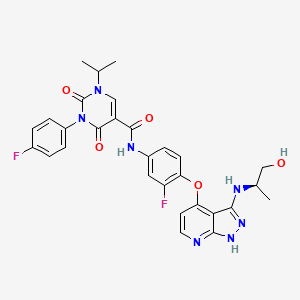
TAM&Met-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TAM&Met-IN-1 is a potent inhibitor of TAM and c-Met kinases, specifically targeting AXL, MER, and TYRO3 with IC50 values of 6.1 nM, 13.2 nM, and 21.6 nM, respectively . This compound is primarily used in anticancer studies due to its ability to inhibit these kinases, which play crucial roles in cancer cell survival, proliferation, and metastasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TAM&Met-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:
Formation of the core structure: This typically involves the construction of a heterocyclic core through cyclization reactions.
Functional group modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Coupling reactions: Use of coupling agents to attach different moieties to the core structure.
Industrial Production Methods
Industrial production methods for TAM&Met-IN-1 are not publicly available. Generally, large-scale synthesis of such compounds involves optimization of reaction conditions to maximize yield and purity, followed by purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
TAM&Met-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
TAM&Met-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cellular processes such as apoptosis, proliferation, and migration.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery.
Mecanismo De Acción
TAM&Met-IN-1 exerts its effects by inhibiting the activity of TAM and c-Met kinases. These kinases are involved in key signaling pathways that regulate cell survival, proliferation, and migration. By blocking their activity, TAM&Met-IN-1 disrupts these pathways, leading to reduced cancer cell growth and metastasis .
Comparación Con Compuestos Similares
Similar Compounds
PF-07265807: Another dual inhibitor of AXL and MER, exhibiting anti-tumor effects and enhancing dendritic cell function.
Amivantamab: A bispecific antibody targeting EGFR and c-Met, used in the treatment of non-small cell lung cancer.
Uniqueness
TAM&Met-IN-1 is unique due to its high potency and selectivity for AXL, MER, and TYRO3 kinases. This specificity makes it a valuable tool in cancer research, allowing for targeted inhibition of these kinases with minimal off-target effects .
Propiedades
Fórmula molecular |
C29H27F2N7O5 |
|---|---|
Peso molecular |
591.6 g/mol |
Nombre IUPAC |
N-[3-fluoro-4-[[3-[[(2R)-1-hydroxypropan-2-yl]amino]-1H-pyrazolo[3,4-b]pyridin-4-yl]oxy]phenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C29H27F2N7O5/c1-15(2)37-13-20(28(41)38(29(37)42)19-7-4-17(30)5-8-19)27(40)34-18-6-9-22(21(31)12-18)43-23-10-11-32-25-24(23)26(36-35-25)33-16(3)14-39/h4-13,15-16,39H,14H2,1-3H3,(H,34,40)(H2,32,33,35,36)/t16-/m1/s1 |
Clave InChI |
ILVXQVHFMCJXTE-MRXNPFEDSA-N |
SMILES isomérico |
C[C@H](CO)NC1=NNC2=NC=CC(=C21)OC3=C(C=C(C=C3)NC(=O)C4=CN(C(=O)N(C4=O)C5=CC=C(C=C5)F)C(C)C)F |
SMILES canónico |
CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C(=NC=C4)NN=C5NC(C)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)
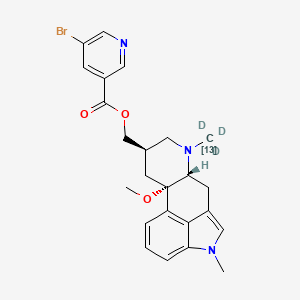
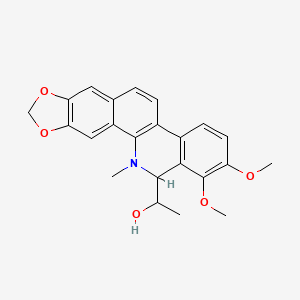
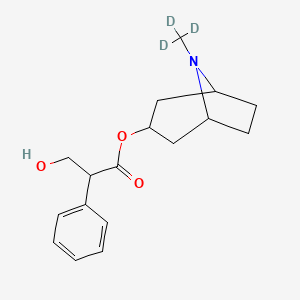
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)

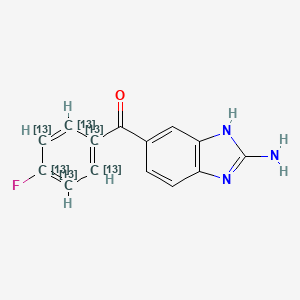

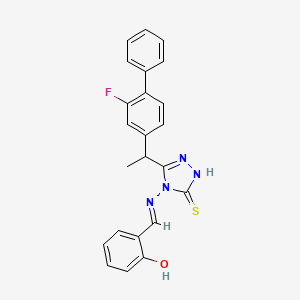
![1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141985.png)
![2-[bis(1H-indol-3-yl)methyl]-6-bromophenol](/img/structure/B15141987.png)
